GNF-5 - 778277-15-9

GNF-5

Catalog Number: EVT-269677
CAS Number: 778277-15-9
Molecular Formula: C20H17F3N4O3
Molecular Weight: 418.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GNF-5 is an allosteric inhibitor of Bcr-Abl (IC50 = 0.121 µM) and a derivative of GNF-2.1 It also inhibits the Bcr-Abl mutants Bcr-AblG250E, Bcr-AblE255V, and Bcr-AblM351T (IC50s = 4.52, 0.38, and 0.93 µM, respectively). GNF-5 inhibits the growth of Ba/F3 cells (IC50 = 0.145 µM). It reduces viral titers in Vero cells infected with infectious bronchitis virus (IBV), a coronavirus, when used at a concentration of 10 µM via inhibition of IBV surface glycoprotein-induced syncytia formation and virus-cell fusion. GNF-5 (75 mg/kg) increases survival in a recalcitrant mutant Bcr-AblT315I mouse bone marrow transplantation model when administered alone or in combination with nilotinib.
GNF-5 is a selective allosteric inhibitor of Bcr-Abl (IC50 = 220 nM for wild-type Abl). GNF-5 has improved pharmacokinetic properties, when used in combination with the ATP-competitive inhibitors imatinib or nilotinib, suppressed the emergence of resistance mutations in vitro, displayed additive inhibitory activity in biochemical and cellular assays against T315I mutant human Bcr-Abl and displayed in vivo efficacy against this recalcitrant mutant in a murine bone-marrow transplantation model.

Nilotinib

Relevance: Similar to imatinib, nilotinib targets the ATP-binding site of BCR-ABL. Studies have demonstrated that GNF-5, when used in conjunction with nilotinib, can effectively target and inhibit the T315I mutant of BCR-ABL, highlighting its potential to overcome resistance to ATP-competitive inhibitors like nilotinib. [, , ]

Dasatinib

Relevance: Like imatinib and nilotinib, dasatinib binds to the ATP-binding site of BCR-ABL. Research indicates that the combination of GNF-5 with dasatinib can effectively target the T315I BCR-ABL mutant, demonstrating its potential to synergize with ATP-competitive inhibitors and overcome drug resistance. [, ]

GNF-2

Relevance: GNF-2 is structurally related to GNF-5 and shares the same mechanism of action, targeting the myristate-binding site of BCR-ABL. GNF-5, a 2-hydroxyethyl amide analog of GNF-2, exhibits improved pharmacological properties. Both compounds highlight the potential of targeting the myristate-binding site to overcome resistance to ATP-competitive inhibitors. [, , , ]

ABL-001

Relevance: Like GNF-5, ABL-001 targets the myristate-binding site of BCR-ABL, representing a novel class of allosteric inhibitors. Both compounds highlight the therapeutic potential of targeting this site, particularly for overcoming resistance to conventional ATP-competitive inhibitors. [, ]

Asciminib

Relevance: Similar to GNF-5, asciminib targets the myristate-binding site of BCR-ABL, showcasing the therapeutic potential of this allosteric binding site. The development of both compounds highlights the ongoing exploration of allosteric BCR-ABL inhibitors for treating CML. []

Overview

GNF-5 is a synthetic organic compound recognized primarily as an allosteric inhibitor of the BCR-ABL fusion protein, which is implicated in chronic myelogenous leukemia (CML). This compound is pharmacologically optimized from its predecessor, GNF-2, and is characterized by its ability to bind selectively to the myristate-binding site of the ABL kinase, thereby modulating its activity without competing with adenosine triphosphate (ATP) for binding. The chemical structure of GNF-5 is defined as N-(2-hydroxyethyl)-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide, with a CAS number of 778277-15-9 .

Source and Classification

GNF-5 is classified as a selective, non-ATP competitive allosteric inhibitor of the BCR-ABL tyrosine kinase. It has been developed as part of efforts to create targeted therapies for cancers driven by BCR-ABL mutations, particularly those resistant to conventional ATP-competitive inhibitors like imatinib. The compound's potency has been assessed through various biochemical assays, revealing an IC50 value of approximately 0.22 nM against wild-type ABL .

Synthesis Analysis

The synthesis of GNF-5 involves modifications to the structure of GNF-2, specifically the introduction of an N-hydroxyethyl carboxamide group at the 4-position. This modification enhances the compound's pharmacokinetic properties, resulting in a longer half-life compared to its parent compound. The synthesis process typically requires advanced organic synthesis techniques, including coupling reactions and purification steps to obtain a high-purity product suitable for biological testing .

Molecular Structure Analysis

Structure

GNF-5 exhibits a complex molecular structure characterized by several functional groups that contribute to its biological activity. The presence of a trifluoromethoxy group and an aniline moiety are critical for binding affinity and selectivity towards the ABL kinase.

Data

The molecular formula for GNF-5 is C18H20F3N3O2, and its molecular weight is approximately 373.36 g/mol. The compound's three-dimensional structure can be explored through its Protein Data Bank (PDB) ID 3K5V, which provides insights into its interaction with the ABL kinase domain .

Chemical Reactions Analysis

While specific chemical reactions involving GNF-5 have not been extensively documented in literature, it can be inferred that the compound undergoes typical metabolic transformations characteristic of small molecules in biological systems. These reactions may include oxidation, conjugation, and hydrolysis, which can affect its pharmacological profile and efficacy.

Mechanism of Action

GNF-5 functions by binding to the myristate-binding pocket of the ABL kinase, leading to conformational changes that inhibit the enzyme's activity. Unlike traditional inhibitors that compete with ATP for binding sites, GNF-5's allosteric mechanism allows it to modulate kinase activity without directly blocking ATP binding. This unique action is particularly advantageous in targeting BCR-ABL mutants that exhibit resistance to standard therapies .

Physical and Chemical Properties Analysis

Physical Properties

GNF-5 is typically presented as a solid at room temperature with good solubility in dimethyl sulfoxide (DMSO). Its solubility exceeds 10 mM in DMSO, making it suitable for various in vitro assays.

Chemical Properties

The compound's stability and reactivity are influenced by its functional groups. The trifluoromethoxy group contributes to its lipophilicity and enhances membrane permeability, while the hydroxyl and amide functionalities may participate in hydrogen bonding interactions within biological systems .

Applications

GNF-5 has significant scientific applications primarily in cancer research. Its role as an allosteric inhibitor makes it a valuable tool for studying BCR-ABL signaling pathways and exploring therapeutic strategies for treating CML, particularly cases resistant to conventional treatments. In preclinical studies, GNF-5 has shown promise in combination therapies with other inhibitors like nilotinib, demonstrating enhanced efficacy against resistant BCR-ABL mutations such as T315I . Additionally, ongoing research aims to further elucidate its potential applications in other malignancies driven by similar signaling pathways.

Properties

CAS Number

778277-15-9

Product Name

GNF-5

IUPAC Name

N-(2-hydroxyethyl)-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide

Molecular Formula

C20H17F3N4O3

Molecular Weight

418.4 g/mol

InChI

InChI=1S/C20H17F3N4O3/c21-20(22,23)30-16-6-4-15(5-7-16)27-18-11-17(25-12-26-18)13-2-1-3-14(10-13)19(29)24-8-9-28/h1-7,10-12,28H,8-9H2,(H,24,29)(H,25,26,27)

InChI Key

IIQUYGWWHIHOCF-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(=O)NCCO)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

GNF-5; GNF 5; GNF5.

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCCO)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.